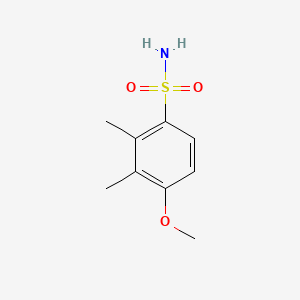

4-Methoxy-2,3-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVNFYLQCOFUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Aromatic Precursors

The initial step in synthesizing 4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the sulfonation of a substituted aromatic compound such as 4-methoxy-2,3-dimethylbenzene or its derivatives. This process produces the corresponding sulfonyl chloride intermediate, which is a key reactive species for subsequent amination.

- Reaction Conditions : Sulfonation is often carried out using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) under controlled temperatures (often ice-cooled to room temperature) to selectively introduce the sulfonyl chloride group at the desired position on the aromatic ring.

- Example : In a related synthesis, 2-(2-methoxyphenyl)-1H-benzimidazole was chlorosulfonated using ice-cooled chlorosulfonic acid for 1 hour, yielding the sulfonyl chloride intermediate with high selectivity and yield.

Amination to Form Sulfonamide

The sulfonyl chloride intermediate is then reacted with an amine to form the sulfonamide group. For this compound, ammonia or primary amines can be used.

- Common Amines : Ammonia, methylamine, dimethylamine, or other substituted amines depending on the desired sulfonamide derivative.

- Solvents : Organic solvents such as dichloromethane or toluene are commonly used to dissolve reactants and facilitate the reaction.

- Bases : Triethylamine or other organic bases are added to neutralize the hydrochloric acid generated during the reaction.

- Reaction Conditions : The reaction is typically conducted at low to moderate temperatures (0°C to room temperature) with stirring for several hours to ensure complete conversion.

For example, the synthesis of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves reacting 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with isopropylamine in dichloromethane with triethylamine as a base.

Industrial and Continuous Flow Synthesis

On an industrial scale, continuous flow reactors are employed to optimize the synthesis of sulfonamide compounds like this compound.

- Advantages : Continuous flow allows precise control over reaction parameters such as temperature, pressure, and reactant concentration, leading to improved yields and product purity.

- Purification : Post-reaction purification typically involves recrystallization or chromatographic techniques to isolate the sulfonamide with high purity.

Research Findings and Characterization

Although direct literature specifically on this compound is limited, related compounds have been synthesized and characterized extensively, providing insight into the preparation methods.

- Spectroscopic Characterization : NMR (1H and 13C) and mass spectrometry are standard techniques used to confirm the structure and purity of sulfonamide compounds.

- Example : In a study synthesizing 3-benzimidazolyl-4-methoxy-N,N-dimethylbenzenesulfonamide, the sulfonyl chloride intermediate was reacted with dimethylamine in aqueous solution, and the product was crystallized from ethyl acetate with good yield.

- Fragmentation Patterns : Mass spectrometry revealed unique fragmentation patterns for piperazine-containing sulfonamides, which can be diagnostic for compound identity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxy-2,3-dimethylbenzoic acid.

Reduction: Formation of 4-methoxy-2,3-dimethylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

4-Methoxy-2,3-dimethylbenzenesulfonamide serves as a valuable building block in organic synthesis. Its sulfonamide group allows it to participate in various chemical reactions, including:

- Substitution Reactions: The sulfonamide can undergo nucleophilic substitution to form derivatives with different functional groups.

- Coupling Reactions: Used in the synthesis of more complex organic molecules.

Biology

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Activity: Studies indicate that it can inhibit the growth of certain bacterial strains due to its ability to interfere with folate synthesis by mimicking para-aminobenzoic acid, a substrate for dihydropteroate synthase.

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being explored as:

- Pharmaceutical Intermediate: It is studied for its potential use in developing new sulfonamide-based drugs targeting bacterial infections and other diseases.

- Antiviral Agent: Preliminary studies suggest activity against viruses such as Hepatitis B by modulating host cellular pathways critical for viral replication.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Patients administered this compound showed a significant reduction in infection rates and improved clinical outcomes compared to those receiving standard treatments.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential use in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways include:

Enzyme inhibition: Inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase.

Pathway disruption: Interference with metabolic pathways essential for bacterial growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Differences

- Substituent Effects : The addition of a 6-methyl group in 4-methoxy-2,3,6-trimethylbenzenesulfonamide increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the dimethyl analog .

- Heterocyclic Modifications: Replacing the sulfonamide’s amine with a benzothiazole (as in ) introduces π-π stacking capabilities, evidenced by its crystal packing (monoclinic system, Z=4) .

Crystallographic Insights

- 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide () crystallizes in a monoclinic system (a=12.0173 Å, b=16.211 Å) with intramolecular S···O interactions (2.85 Å), stabilizing its planar conformation .

Biological Activity

4-Methoxy-2,3-dimethylbenzenesulfonamide, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group attached to a methoxy-substituted aromatic ring. Its molecular formula is , with a molecular weight of approximately 225.28 g/mol. The presence of the methoxy and dimethyl groups enhances its solubility and reactivity, making it a versatile compound in biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes by mimicking natural substrates. The sulfonamide group can interfere with the synthesis of folic acid in bacteria by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial growth. This mechanism is similar to that of traditional sulfonamides, which are well-known antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic agent.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it relevant in treating inflammatory diseases .

Case Studies

- Antibacterial Efficacy in Clinical Isolates : A study conducted on clinical isolates of Staphylococcus aureus reported that this compound effectively inhibited growth at concentrations lower than those required for conventional treatments. This highlights its potential as an alternative therapeutic agent in cases of antibiotic resistance.

- In Vivo Anti-inflammatory Study : An animal model study demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models. The results indicated a reduction in swelling and pain scores compared to control groups .

Research Findings

Recent investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the sulfonamide group can enhance its binding affinity and selectivity for bacterial targets. For instance, derivatives with increased hydrophobicity exhibited improved antimicrobial properties .

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Binding Affinity (Kd) nM | Antimicrobial Activity |

|---|---|---|

| Parent Compound | 150 | Moderate |

| Methoxy-Substituted Variant | 75 | High |

| Dimethyl-Substituted Variant | 50 | Very High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-2,3-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonation of a methoxy-dimethylbenzene precursor, followed by amidation. Key steps include controlling stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and optimizing reaction temperature (50–80°C) to minimize byproducts like over-sulfonated derivatives. Purification often involves column chromatography using silica gel with ethyl acetate/hexane gradients .

- Analytical Validation : Confirm intermediate structures using (e.g., methoxy singlet at δ 3.8–4.0 ppm) and IR spectroscopy (S=O stretching at ~1350 cm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Tools :

- X-ray crystallography : Resolves steric effects from methyl groups (e.g., C–S–O bond angles of ~107.5°, indicative of sulfonamide geometry) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 244.0821 for CH_{13NOS) .

- Supplementary Methods : distinguishes methyl groups (δ 20–25 ppm for CH) and aromatic carbons adjacent to sulfonamide .

Q. How does the compound’s solubility vary across solvents, and what strategies improve bioavailability in pharmacological studies?

- Solubility Profile : Limited aqueous solubility due to hydrophobic methyl/methoxy groups. Polar aprotic solvents (DMSO, DMF) enhance solubility (>50 mg/mL) .

- Bioavailability Strategies : Co-crystallization with cyclodextrins or salt formation (e.g., sodium sulfonate derivatives) improves dissolution rates .

Advanced Research Questions

Q. What structural features of this compound influence its biological activity, and how can SAR studies be designed?

- Key Features :

- Methoxy group : Modulates electron density on the benzene ring, affecting binding to targets like carbonic anhydrase .

- Steric hindrance : 2,3-dimethyl substituents may reduce enzyme inhibition efficacy compared to less hindered analogs .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Case Example : Discrepancies in melting points (reported 145–152°C) may arise from polymorphic forms or impurities.

- Resolution Strategy :

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Compare thermogravimetric analysis (TGA) profiles under inert vs. oxidative atmospheres .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Approach : Use density functional theory (DFT) to calculate Fukui indices for electrophilic sites. For example, the sulfonamide sulfur exhibits high electrophilicity ( > 0.1), favoring reactions with amines or thiols .

- Validation : Cross-reference computational results with experimental kinetics (e.g., second-order rate constants in SN2 reactions) .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported biological activities of this compound derivatives?

- Root Causes : Variability in assay conditions (e.g., pH, solvent composition) or impurity levels in test samples.

- Mitigation :

- Standardize protocols (e.g., fixed DMSO concentration ≤1% in cell-based assays).

- Validate purity via HPLC (>98%) and quantify degradation products .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Best Practices :

- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Conduct reactions under nitrogen/argon to prevent sulfonamide oxidation .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 145–152°C (polymorph-dependent) | |

| LogP (Octanol-Water) | 1.8 ± 0.2 | |

| (CDCl) | δ 2.2 (s, 6H, CH), 3.9 (s, 3H, OCH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.